

IUPAC name for 2,5,8-Nonanetrione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5,8-Nonanetrione

Cat. No.: B14170128

[Get Quote](#)

Chemical Identity and Properties

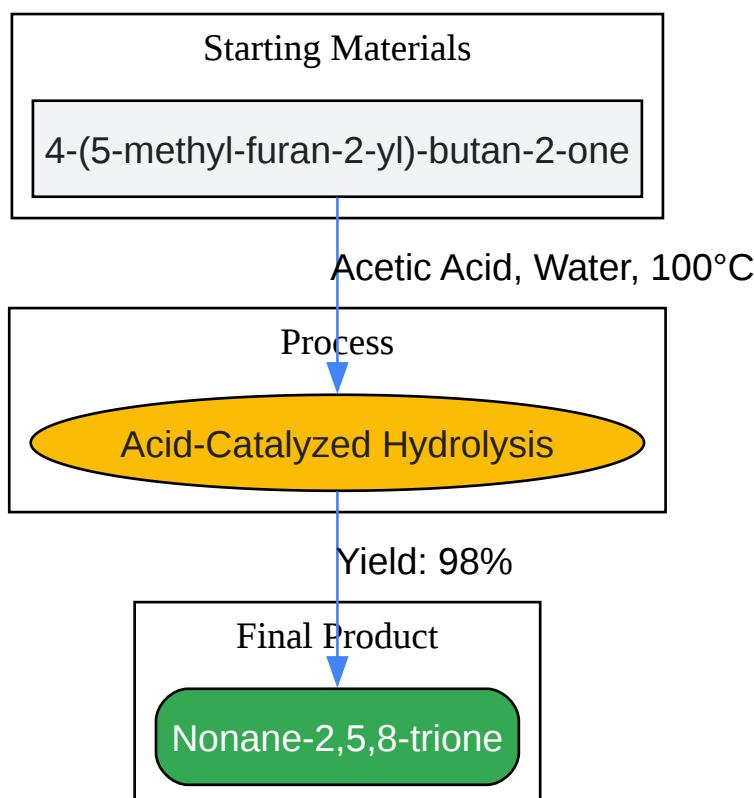
Nonane-2,5,8-trione is an aliphatic trione. Its identity is established through various chemical identifiers and its physicochemical properties have been characterized.

Compound Identification

The compound is cataloged in numerous chemical databases, ensuring its unambiguous identification.

Identifier	Value	Reference
IUPAC Name	nonane-2,5,8-trione	[1] [2]
CAS Number	38284-28-5	[1] [3] [4]
PubChem CID	300426	[1]
Molecular Formula	C ₉ H ₁₄ O ₃	[1] [3]
Molecular Weight	170.21 g/mol	[1]
Canonical SMILES	CC(=O)CCC(=O)CCC(=O)C	[1] [2] [3]
InChIKey	OCLVFADSCVQCER-UHFFFAOYSA-N	[1] [2]
DSSTox Substance ID	DTXSID70306268	[1] [3]

Physicochemical Properties

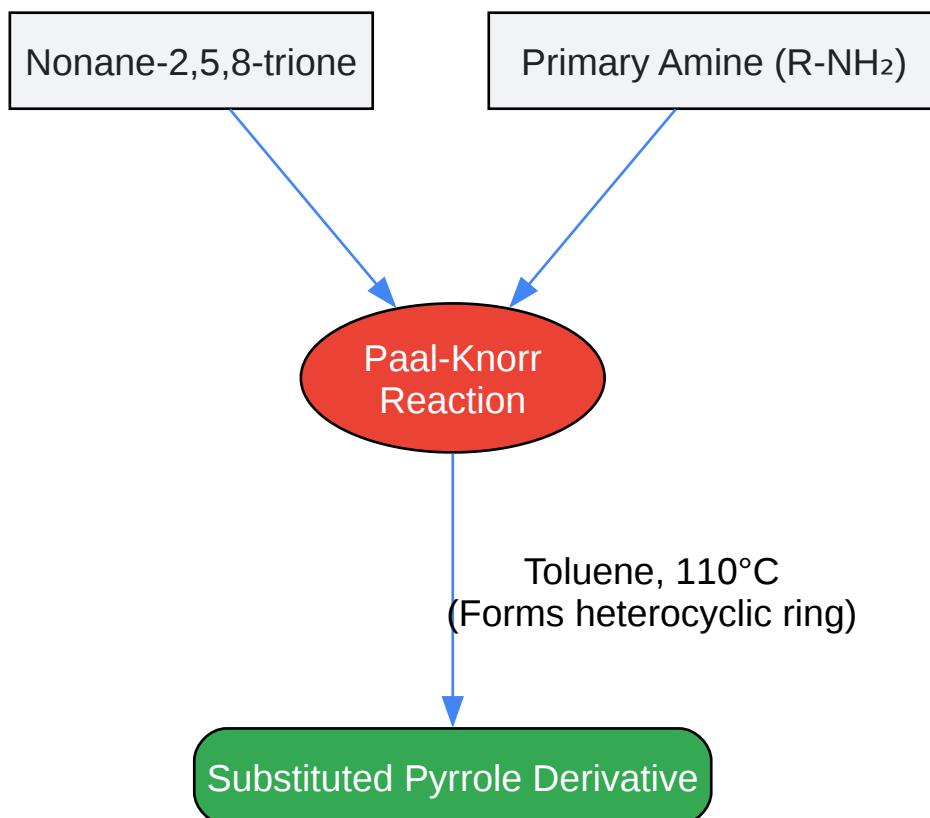

The physical and chemical properties of nonane-2,5,8-trione are summarized below. These properties are crucial for its handling, application, and analysis.

Property	Value	Reference
Density	1.01 g/cm ³	[3]
Boiling Point	305.8 °C at 760 mmHg	[3]
Flash Point	128.1 °C	[3]
Vapor Pressure	0.000804 mmHg at 25°C	[3]
Water Solubility	9.398e+05 mg/L at 25 °C (est.)	[4]
XLogP3	-0.7	[1][3]
Hydrogen Bond Donor Count	0	[1][3]
Hydrogen Bond Acceptor Count	3	[1][3]
Rotatable Bond Count	6	[3]

Synthesis and Manufacturing

The synthesis of nonane-2,5,8-trione can be achieved through the hydrolysis of furan derivatives. Several routes have been documented, offering high yields.

A common synthetic strategy involves the acid-catalyzed hydrolysis of substituted furans. For instance, the treatment of 4-(5-methyl-furan-2-yl)-butan-2-one with acetic acid in water at 100°C results in a 98% yield of nonane-2,5,8-trione.[3] Another approach utilizes the reaction of 4-(5-hydroxymethyl-2-furanyl)-2-butanone with hydrogen chloride in methanol at 100°C for 3 hours, achieving a near-quantitative yield.[3]


[Click to download full resolution via product page](#)

A generalized synthetic workflow for nonane-2,5,8-trione.

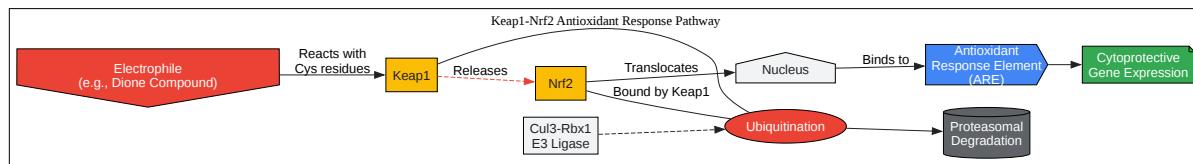
Chemical Reactivity

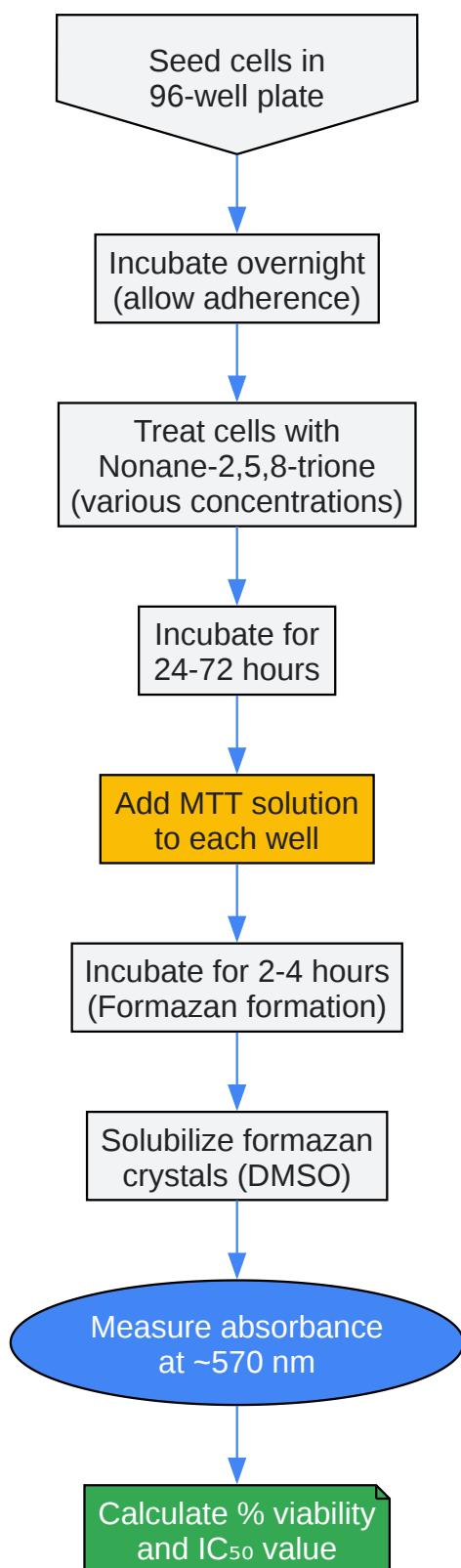
The presence of three ketone functionalities makes nonane-2,5,8-trione a versatile building block in organic synthesis. The 1,4-dicarbonyl relationship between the ketone groups at positions 2 and 5, and 5 and 8, allows it to undergo the Paal-Knorr reaction.

This reaction involves the condensation of the dicarbonyl compound with a primary amine or hydrazine to form five-membered heterocyclic rings, specifically substituted pyrroles or pyrazoles. For example, reacting nonane-2,5,8-trione with sterically hindered primary amines in toluene has been used to synthesize novel functional polyketones and cationic resins, which have potential applications in the automotive industry.^[5]

[Click to download full resolution via product page](#)

Paal-Knorr reaction of nonane-2,5,8-trione with a primary amine.


Spectroscopic Analysis


Spectroscopic data is essential for the structural elucidation and quality control of chemical compounds. For nonane-2,5,8-trione, ¹³C NMR spectral data is available in spectral databases, which can be used to confirm the carbon skeleton and the presence of the three distinct carbonyl groups.^[6] Further analysis using techniques such as ¹H NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would provide a complete characterization profile.

Potential Biological Activity and Toxicological Profile

A comprehensive review of scientific literature indicates a significant lack of data on the biological activity and toxicology of nonane-2,5,8-trione. The compound has been identified in *Nicotiana tabacum* (tobacco), but its specific role or effect in this context is not detailed.^[1]

However, the broader class of aliphatic diketones is known to exhibit various biological effects. For instance, 2,5-hexanedione is a known neurotoxin that acts via pyrrole formation and protein cross-linking.^[7] Given the reactive dione functionalities within nonane-2,5,8-trione, it is plausible that it could interact with cellular nucleophiles and signaling pathways. One such potential pathway is the Keap1-Nrf2 antioxidant response pathway, which is modulated by electrophilic compounds.^[7]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5,8-Nonanetrione | C9H14O3 | CID 300426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5,8-nonanetrione 38284-28-5 [thegoodsentscompany.com]
- 3. 2,5,8-Nonanetrione | lookchem [lookchem.com]
- 4. 2,5,8-nonanetrione, 38284-28-5 [thegoodsentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [IUPAC name for 2,5,8-Nonanetrione]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14170128#iupac-name-for-2-5-8-nonanetrione>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com